![molecular formula C9H15N5O2 B2572351 N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine CAS No. 450345-67-2](/img/structure/B2572351.png)
N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine
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Description
N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine, also known as BMN-673, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair and cell survival. Inhibition of PARP enzymes leads to the accumulation of DNA damage, which can selectively kill cancer cells with defects in DNA repair pathways.
Scientific Research Applications
Nitration Studies
This compound can be used in nitration studies. The nitration of 2-substituted 4,6-dihydroxypyrimidines in concentrated sulfuric acid yields the corresponding 5,5-dinitro derivatives . Hydrolysis of 2-substituted 4,6-dihydroxy-5,5-dinitropyrimidines leads to the formation of 1,1-diamino-2-R-2-nitroethylene derivatives .
Nonlinear Optical Applications
N-butyl-4-nitroaniline, a related compound, has been synthesized and studied for its potential in nonlinear optical and optoelectronic device applications . It’s plausible that N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine could have similar applications.
Synthesis of Other Compounds
This compound could potentially be used as a precursor in the synthesis of other compounds. For instance, a synthetic route to tert-butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate from 1-methyl-1H-pyrazol-5-amine has been developed via nitrosation, reduction, esterification, amino group protection, and condensation steps .
Antiviral Activity
Indole derivatives, which are structurally similar to pyrimidine derivatives, have been found to possess antiviral activity . It’s possible that N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine could be studied for similar properties.
Anti-inflammatory Activity
Indole derivatives have also been found to possess anti-inflammatory activity . Given the structural similarity, N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine could potentially be studied for anti-inflammatory properties.
Anticancer Activity
Indole derivatives have been found to possess anticancer activity . It’s possible that N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine could be studied for similar properties.
properties
IUPAC Name |
4-N-butyl-4-N-methyl-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O2/c1-3-4-5-13(2)9-7(14(15)16)8(10)11-6-12-9/h6H,3-5H2,1-2H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWMYFHITREBSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC=NC(=C1[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N4-butyl-N4-methyl-5-nitropyrimidine-4,6-diamine |
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